Bombinakinin M is a peptide belonging to the bradykinin family [, ]. Bradykinins are a group of peptides known for their potent physiological effects, including vasodilation and inflammation [, ]. Bombinakinin M was first discovered and isolated from the skin secretions of the Chinese red belly toad, Bombina maxima []. This amphibian species is known to produce a diverse array of bioactive peptides in its skin secretions as a defense mechanism against predators and microorganisms [, , , , ].
Bombinakinin M is a bioactive decapeptide derived from the skin secretions of the Bombina species, particularly Bombina maxima. It is categorized as a bradykinin-related peptide, which plays a significant role in various physiological processes, including smooth muscle contraction and modulation of inflammatory responses. The peptide was first identified in 2001, and its sequence has been linked to the stimulation of bradykinin receptors in arterial smooth muscle, contributing to its biological activity .
Bombinakinin M is sourced from the skin of certain amphibians, notably the Bombina maxima toad. The peptide belongs to a broader class of peptides known as bradykinin-related peptides, which are characterized by their ability to bind to bradykinin receptors and induce physiological responses such as vasodilation and pain sensation. Its classification aligns it with other similar peptides that exhibit myotropic effects, influencing muscle contraction .
The synthesis of Bombinakinin M involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs high-performance liquid chromatography (HPLC) for purification, ensuring that the final product is free from impurities and correctly folded .
Bombinakinin M has a specific amino acid sequence that contributes to its biological activity. The structure consists of ten amino acids, which can be represented as follows:
The molecular formula for Bombinakinin M is with a molecular weight of approximately 1097.24 g/mol. The three-dimensional structure can be analyzed using computational modeling techniques to predict its conformation in biological environments .
Bombinakinin M engages in various biochemical interactions primarily through its binding with bradykinin receptors. These interactions can lead to several physiological responses:
The peptide's interactions can be studied using receptor binding assays and functional assays in smooth muscle tissues to evaluate its pharmacological effects .
The mechanism of action for Bombinakinin M involves its binding to specific bradykinin receptors (B1 and B2). Upon binding:
Studies indicate that Bombinakinin M exhibits a higher affinity for B2 receptors, which are predominantly involved in vasodilation and pain modulation .
Extensive research has characterized the stability profile of Bombinakinin M under various conditions, indicating optimal stability at neutral pH and moderate temperatures .
Bombinakinin M has potential applications in several scientific fields:
Bombinakinin M (amino acid sequence: DLPKINRKGPRPPGFSPFR) was first isolated from the skin secretions of the Chinese red belly toad, Bombina maxima, found in Yunnan Province, China. These secretions, collected by mild electrical stimulation or immersion in a lipopolysaccharide (LPS) solution, constitute a rich source of bioactive peptides as part of the toad’s innate immune defense [1] [2] [5]. Initial purification involved fractionation of crude secretions using ion-exchange chromatography (e.g., CM-Sephadex C-25) followed by reverse-phase high-performance liquid chromatography (RP-HPLC). Bombinakinin M emerged as a major component in specific chromatographic peaks, distinguished by its myotropic activity on smooth muscle preparations [1] [3].
Table 1: Key Characteristics of Bombinakinin M
Property | Bombinakinin M | Standard Bradykinin |
---|---|---|
Full Amino Acid Sequence | DLPKINRKGPRPPGFSPFR | RPPGFSPFR |
Length | 19 residues | 9 residues |
N-Terminal Extension | DLPKINRKGP- | Absent |
Core Bradykinin Motif | -RPPGFSPFR | RPPGFSPFR |
Biological Source | Bombina maxima skin | Mammalian plasma |
The primary structure of Bombinakinin M was elucidated using automated Edman degradation and fast atom bombardment (FAB) mass spectrometry. Edman sequencing revealed a linear 19-amino-acid sequence with the C-terminal nonapeptide (RPPGFSPFR) identical to mammalian bradykinin (BK). The N-terminal decapeptide extension (DLPKINRKGPRP) distinguished it from other amphibian BK-related peptides [1] [9]. Mass spectrometry confirmed the molecular mass (observed: 2,182 Da; calculated: 2,182.5 Da) and the absence of post-translational modifications like C-terminal amidation or disulfide bonds. This combination of techniques provided unambiguous evidence for its novel structure [1] [6].
cDNA cloning from B. maxima skin libraries revealed unexpected complexity in Bombinakinin M biosynthesis. Two key precursor architectures were identified:
These precursors undergo proteolytic processing at monobasic (Arg/Lys) cleavage sites to release mature Bombinakinin M peptides. The gene structure features three exons and two introns, with the first intron (phase 1) interrupting the peptide-coding region—a feature conserved across vertebrate kininogen genes [7] [8].
Table 2: Bombinakinin M Precursor Architectures in Bombina maxima
Precursor Type | Bombinakinin M Copies | Co-Expressed Peptide | cDNA Features |
---|---|---|---|
Type I | Six identical copies | None | Signal peptide + 6 repeats |
Type II | Eight identical copies | Bombinakinin-GAP (C-terminal) | Signal peptide + 8 repeats + GAP |
Type III | Two copies + one variant | Kinestatin | Novel antagonist unit |
A striking feature of Bombinakinin M biosynthesis is its co-expression with Bombinakinin-GAP (DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH₂), a 28-amino-acid peptide located at the C-terminus of the Type II precursor. Despite being a minor secretion component, Bombinakinin-GAP shares no sequence similarity with BK. Instead, it exhibits 32% identity to rat Cocaine- and Amphetamine-Regulated Transcript (CART), a neuropeptide involved in feeding suppression [3] [6]. Intracerebroventricular injection of Bombinakinin-GAP in rats significantly inhibited food intake, suggesting a role in satiety regulation distinct from Bombinakinin M’s smooth muscle activity [6].
This co-expression implies functional synergy:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7